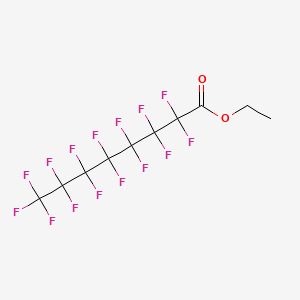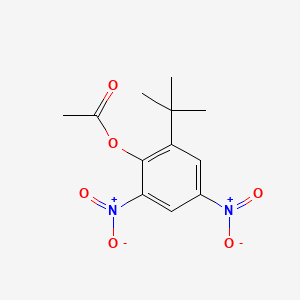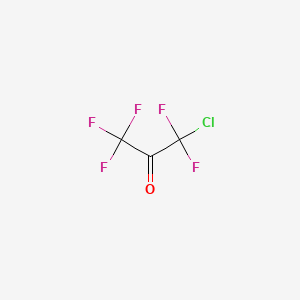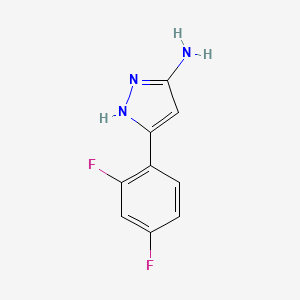
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of fluorinated heterocyclic compounds. These compounds are known for their unique chemical and biological properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the aromatic ring enhances the compound’s stability and reactivity, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluoroacetophenone with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
化学反应分析
Types of Reactions
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its antifungal, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of advanced materials with enhanced stability and reactivity.
作用机制
The mechanism of action of 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(2,4-Difluoro-phenyl)-3-(4-methoxy-phenyl)-1H-pyrazol-4-yl-propenone
- 1-(2,4-Difluoro-phenyl)-3-(4-methyl-phenyl)-1H-pyrazol-4-yl-propenone
- 1-(2,4-Difluoro-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone
Uniqueness
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms in the aromatic ring enhances its stability and reactivity compared to other similar compounds.
属性
分子式 |
C9H7F2N3 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7F2N3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI 键 |
KMTNLRKAIICCSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


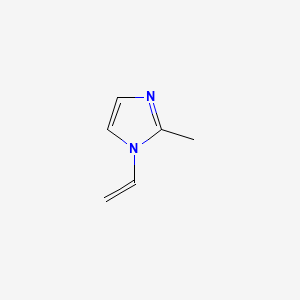


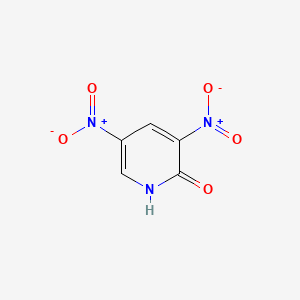
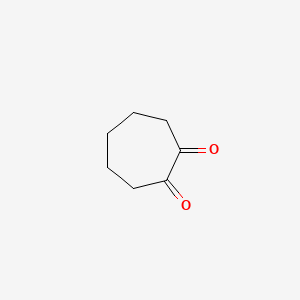
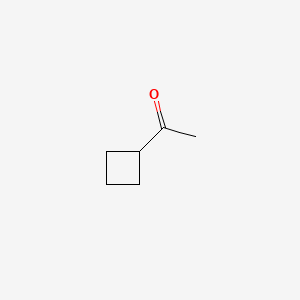

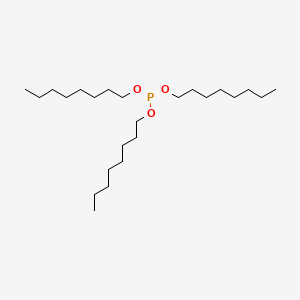

![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)
